molecular formula C16H21N3OS B3849947 (3S*,4R*)-1-[(2-aminopyridin-3-yl)methyl]-4-(3-methyl-2-thienyl)piperidin-3-ol

(3S*,4R*)-1-[(2-aminopyridin-3-yl)methyl]-4-(3-methyl-2-thienyl)piperidin-3-ol

Cat. No. B3849947
M. Wt: 303.4 g/mol
InChI Key: CWLPAFWEDLUNKY-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S*,4R*)-1-[(2-aminopyridin-3-yl)methyl]-4-(3-methyl-2-thienyl)piperidin-3-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (3S*,4R*)-1-[(2-aminopyridin-3-yl)methyl]-4-(3-methyl-2-thienyl)piperidin-3-ol is not fully understood. However, it is believed to act as a ligand for various neurotransmitter receptors, including dopamine, serotonin, and norepinephrine receptors. By binding to these receptors, it may modulate the activity of these neurotransmitters, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
(3S*,4R*)-1-[(2-aminopyridin-3-yl)methyl]-4-(3-methyl-2-thienyl)piperidin-3-ol has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. In addition, it has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine.

Advantages and Limitations for Lab Experiments

One advantage of using (3S*,4R*)-1-[(2-aminopyridin-3-yl)methyl]-4-(3-methyl-2-thienyl)piperidin-3-ol in lab experiments is its potential as a lead compound for the development of new drugs. Its ability to modulate the activity of various neurotransmitters makes it a promising candidate for the development of drugs for various neurological disorders. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the study of (3S*,4R*)-1-[(2-aminopyridin-3-yl)methyl]-4-(3-methyl-2-thienyl)piperidin-3-ol. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for various diseases. Another direction is to study its pharmacokinetics and pharmacodynamics in animal models and humans. Furthermore, it may be useful to study its interactions with other drugs and its potential side effects. Finally, it may be useful to explore its potential applications in other fields, such as materials science and catalysis.

Scientific Research Applications

(3S*,4R*)-1-[(2-aminopyridin-3-yl)methyl]-4-(3-methyl-2-thienyl)piperidin-3-ol has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, it has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, it has been studied for its potential as a ligand for various neurotransmitter receptors, including dopamine, serotonin, and norepinephrine receptors. In drug discovery, it has been studied for its potential as a lead compound for the development of new drugs.

properties

IUPAC Name

(3S,4R)-1-[(2-aminopyridin-3-yl)methyl]-4-(3-methylthiophen-2-yl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-11-5-8-21-15(11)13-4-7-19(10-14(13)20)9-12-3-2-6-18-16(12)17/h2-3,5-6,8,13-14,20H,4,7,9-10H2,1H3,(H2,17,18)/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLPAFWEDLUNKY-ZIAGYGMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2CCN(CC2O)CC3=C(N=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)[C@@H]2CCN(C[C@H]2O)CC3=C(N=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S*,4R*)-1-[(2-aminopyridin-3-yl)methyl]-4-(3-methyl-2-thienyl)piperidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3S*,4R*)-1-[(2-aminopyridin-3-yl)methyl]-4-(3-methyl-2-thienyl)piperidin-3-ol
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(3S*,4R*)-1-[(2-aminopyridin-3-yl)methyl]-4-(3-methyl-2-thienyl)piperidin-3-ol
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(3S*,4R*)-1-[(2-aminopyridin-3-yl)methyl]-4-(3-methyl-2-thienyl)piperidin-3-ol
Reactant of Route 6
(3S*,4R*)-1-[(2-aminopyridin-3-yl)methyl]-4-(3-methyl-2-thienyl)piperidin-3-ol

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